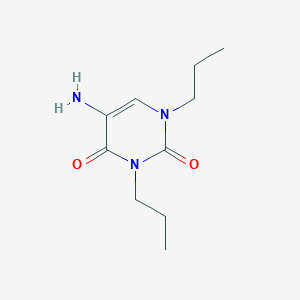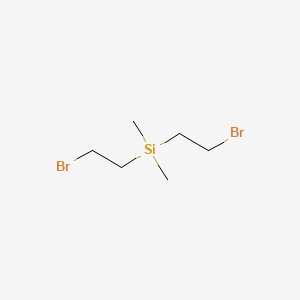
Bis(2-bromoethyl)dimethylsilane
Übersicht
Beschreibung
Bis(2-bromoethyl)dimethylsilane is a chemical compound with the molecular formula C6H14Br2Si . It has a molecular weight of 274.07 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of Bis(2-bromoethyl)dimethylsilane includes a total of 22 bonds. There are 8 non-H bonds and 2 rotatable bonds .Physical And Chemical Properties Analysis
Bis(2-bromoethyl)dimethylsilane is a liquid at room temperature . The exact values for its density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Cyclische Silylphosphinimonium-Kationen Formation
Bis(2-bromoethyl)dimethylsilane has been studied in the formation of cyclic silylphosphinimonium cations. Wolfsberger and Schmidbaur (1971) found that the reaction of bis(trimethylphosphinimino)dimethylsilane with dimethyldihalosilanes likely results in a dipositive four-membered ring system, isoelectronic with previously known compounds (Wolfsberger & Schmidbaur, 1971).
Synthesis of Sila- and Germacyclopentadiene Derivatives
In a study by Wrackmeyer (1986), organoboration of alkynylsilane and alkynylgermane, including bis(trimethylstannylethynyl)dimethylsilane, led to the formation of sila- and germacyclopentadienes. These compounds were further converted to sila- and germacyclopent-3-enes, showcasing the versatility of these silane derivatives in synthesizing complex organometallic structures (Wrackmeyer, 1986).
Reactivity in Synthesis of N-Triflylazasilacycloalkane
Suslova, Albanov, and Shainyan (2013) explored the reactivity of bis(2-bromoethyl)(3-chloropropyl)dimethylsilane with triflamide, aiming to synthesize the first seven-membered N-triflylazasilacycloalkane. They identified multiple reaction products, including bis(3-chloropropyl)tetramethyldisiloxane and the target seven-membered heterocycle, highlighting the compound's utility in synthesizing novel organosilicon structures (Suslova et al., 2013).
Electrochemical Polymerization Studies
Masuda, Taniki, and Kaeriyama (1993) investigated the electrochemical polymerization of various thiophenes bearing silyl substituents, including bis(2-thienyl)dimethylsilane. This research contributes to understanding the properties of conducting polymer films derived from silyl-substituted thiophenes, relevant in material science and electronics (Masuda et al., 1993).
Development of Poly(1,3,4-oxadiazole-imide)s
Hamciuc et al. (2005) synthesized new poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units. These polymers, with high thermal stability and solubility in various solvents, have potential applications in the development of advanced materials with specific thermal and optical properties (Hamciuc et al., 2005).
Safety and Hazards
Bis(2-bromoethyl)dimethylsilane is classified as a dangerous substance. It has hazard statements H226 and H314, indicating that it is highly flammable and can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
bis(2-bromoethyl)-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Br2Si/c1-9(2,5-3-7)6-4-8/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRQEQWTQBKCSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCBr)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Br2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479087 | |
| Record name | Bis(2-bromoethyl)(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-bromoethyl)dimethylsilane | |
CAS RN |
51664-50-7 | |
| Record name | Bis(2-bromoethyl)(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



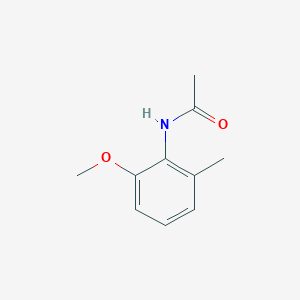
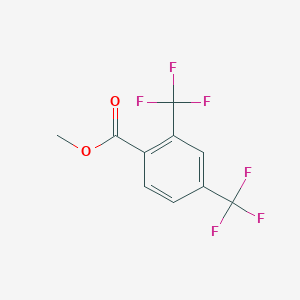

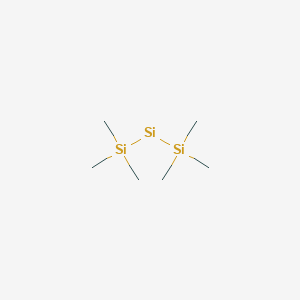
![N-[2-(Hexanoylamino)ethyl]hexanamide](/img/structure/B3053099.png)
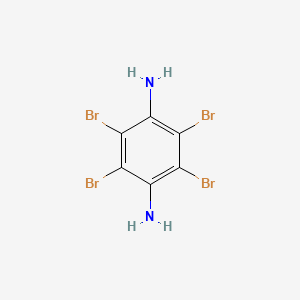
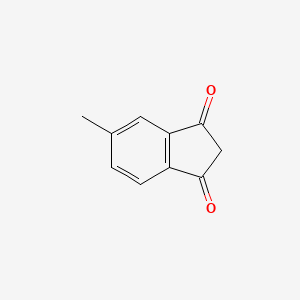
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide](/img/structure/B3053103.png)
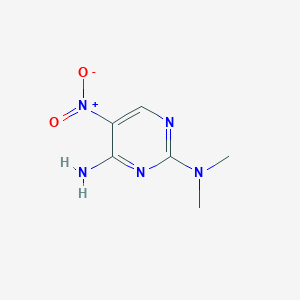

![2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol](/img/structure/B3053109.png)

